molecular formula C5H12ClNO2 B1529058 3-(Aminomethyl)oxolan-3-ol hydrochloride CAS No. 1803606-27-0

3-(Aminomethyl)oxolan-3-ol hydrochloride

Cat. No. B1529058
CAS RN: 1803606-27-0
M. Wt: 153.61 g/mol
InChI Key: CUWARLCHNAXFGK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxolan-3-ol hydrochloride, also known by its IUPAC name 3-(aminomethyl)tetrahydro-3-furanol, is a chemical compound with the molecular formula C5H12ClNO2 . It has a molecular weight of 153.61 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2/c6-3-5(7)1-2-8-4-5/h7H,1-4,6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 153.61 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on pharmacokinetics and metabolism provides foundational knowledge on how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the study of metabolites of acrylamide in humans following oral administration examined metabolism and hemoglobin adduct formation, highlighting the significance of understanding metabolic pathways for assessing toxicity and safety profiles of chemical compounds Fennell et al., 2005.

Effects on Physiological Processes

Investigating the effects of chemical compounds on physiological processes is crucial for identifying therapeutic potentials and toxicity. Studies, such as the one on the comparative biokinetics and metabolism of flavan-3-ols in humans, illuminate how compounds can influence health outcomes and the importance of understanding individual variability in response to compound exposure Wiese et al., 2015.

Implications for Drug Development

Research findings can also inform drug development, particularly in identifying compound effects that could be leveraged for therapeutic purposes. For instance, studies on the pharmacokinetics and efficacy of photodynamic therapy using aminolevulinic acid hydrochloride for treating actinic keratoses suggest how understanding compound interactions with biological systems can lead to effective treatments Jeffes et al., 2001.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-(aminomethyl)oxolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-5(7)1-2-8-4-5;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWARLCHNAXFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-27-0
Record name 3-(aminomethyl)oxolan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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